1-(3,4-Dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4OS/c16-12-7-6-10(8-13(12)17)14(22)9-23-15-18-19-20-21(15)11-4-2-1-3-5-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMADSPRZQWQJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. The compound's structure allows for various modifications that can enhance its bioactivity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a dichlorophenyl group and a phenyltetrazole moiety, which are essential for its biological activity.
Antimicrobial Activity
Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from tetrazoles have shown effectiveness against various bacterial strains. In a study evaluating the antibacterial activity of new tetrazole derivatives, it was found that certain compounds exhibited better activity than standard antibiotics like ampicillin .
Table 1: Antibacterial Activity of Tetrazole Derivatives
| Compound | Bacteria Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | Escherichia coli | 20 | |
| Compound B | Staphylococcus aureus | 25 | |
| Compound C | Pseudomonas aeruginosa | 15 |
Anti-inflammatory and Analgesic Effects
Tetrazole compounds have also been investigated for their anti-inflammatory properties. A study demonstrated that certain tetrazole derivatives significantly reduced inflammation in animal models, suggesting a potential for therapeutic use in inflammatory diseases .
Anticancer Activity
The anticancer potential of tetrazole derivatives has been explored in various studies. For example, specific tetrazole compounds were shown to inhibit cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Table 2: Anticancer Activity of Tetrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | MCF-7 (Breast Cancer) | 10 | |
| Compound E | HT-29 (Colon Cancer) | 8 | |
| Compound F | A549 (Lung Cancer) | 12 |
Case Studies
Several case studies highlight the biological activity of related tetrazole compounds:
- Case Study on Antimicrobial Effects : A series of synthesized tetrazole derivatives were tested against Candida albicans. The results indicated that some compounds showed potent antifungal activity with Minimum Inhibitory Concentration (MIC) values lower than those of established antifungal agents .
- Case Study on Anti-inflammatory Properties : In a controlled study involving animal models with induced inflammation, specific tetrazole derivatives demonstrated a significant reduction in inflammatory markers compared to controls .
- Case Study on Anticancer Potential : A novel series of tetrazoles was evaluated for their cytotoxic effects on various cancer cell lines. Notably, one compound exhibited an IC50 value significantly lower than standard chemotherapy drugs, indicating its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its dichlorophenyl and tetrazole groups. Below is a comparative analysis with key analogues:
Key Observations :
- Lipophilicity : The 3,4-dichlorophenyl group in the target compound confers higher lipophilicity (logP ~3.5) compared to the biphenyl analogue (logP ~3.8) due to reduced aromatic surface area .
- Biological Activity : Compounds with bulky substituents (e.g., imidazolidin-yl in ) show enhanced metabolic stability but reduced blood-brain barrier penetration.
Pharmacological and Physicochemical Data
Limited pharmacological data are available for the target compound.
Q & A
Q. How do environmental factors (light, pH) affect the compound’s stability?
- Methodology: Conduct accelerated stability studies under varying pH (2–9), UV light, and temperatures (4–40°C). Use HPLC to quantify degradation products and identify hydrolytic/oxidative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
